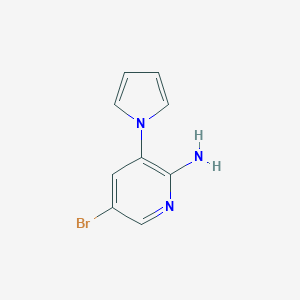

5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine

Vue d'ensemble

Description

5-Bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine: is a heterocyclic compound that contains both pyrrole and pyridine rings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine typically involves the bromination of 3-(1H-pyrrol-1-yl)pyridin-2-amine. This can be achieved through various methods, including the use of brominating agents such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimization for larger scale production .

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key reagents and outcomes include:

Table 1: Substitution Reactions of the Bromine Atom

For example, coupling with pyrazole in dimethylsulfoxide (DMSO) using Pd catalysts yields disubstituted pyridines with minimal by-products .

Coupling Reactions

The bromine atom facilitates cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination:

Table 2: Palladium-Catalyzed Coupling Reactions

| Reaction Type | Reagents | Product Class | Key Applications |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acids, Pd(OAc)₂ | Biaryl derivatives | Kinase inhibitor synthesis |

| Buchwald-Hartwig | DavePhos, Pd₂(dba)₃ | Aminopyridine derivatives | Nitric oxide synthase inhibitors |

In one study, Pd₂(dba)₃ with DavePhos enabled efficient coupling of secondary amines to pyrrolyl-pyridine intermediates .

Functionalization of the Amine Group

The 2-amino group participates in:

-

Acylation : Reaction with acyl chlorides to form benzamides (e.g., 5-bromo-2-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide).

-

Alkylation : Formation of N-methyl derivatives using methyl iodide under basic conditions.

Oxidation and Reduction

-

Oxidation : The pyrrole ring undergoes oxidation with KMnO₄ or H₂O₂, forming hydroxylated derivatives .

-

Reduction : LiAlH₄ reduces the pyridine ring to piperidine analogs, altering electronic properties.

Comparative Reactivity

Table 3: Halogen-Substituted Analogs

| Compound | Halogen | Reactivity Trend |

|---|---|---|

| 5-Bromo derivative | Br | High polarizability enhances NAS rates |

| 5-Chloro derivative | Cl | Moderate reactivity |

| 5-Fluoro derivative | F | Lower reactivity due to strong C-F bond |

The bromine atom’s polarizability makes it more reactive in NAS compared to chloro and fluoro analogs .

Case Studies in Drug Discovery

-

Anticancer Applications : Derivatives inhibit kinases (e.g., ROS1/ALK) with IC₅₀ values comparable to crizotinib .

-

Antimicrobial Activity : Analogous pyrrole-containing compounds show MIC values of <1 µg/mL against MRSA .

This compound’s versatility in substitution, coupling, and functionalization reactions underpins its utility in medicinal chemistry and materials science. Experimental protocols emphasize palladium catalysis, optimized solvent systems (e.g., DMSO for NAS), and microwave-assisted cyanation for efficient synthesis.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is recognized for its potential in drug discovery, particularly as a candidate for developing therapeutics targeting specific biological pathways.

Mechanism of Action:

The unique structure of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine allows it to interact with biological targets through hydrogen bonding and π-π interactions, which can modulate the activity of enzymes and receptors.

Case Studies:

Recent studies have focused on derivatives of 2-aminopyridine, which include compounds structurally related to this compound. These derivatives have shown promise as dual inhibitors for ROS1 and ALK, particularly in overcoming drug resistance associated with existing therapies like Crizotinib . For instance, a spiro derivative demonstrated significant potency against resistant cell lines, suggesting that modifications to the pyridine structure can enhance therapeutic efficacy.

Organic Synthesis

This compound serves as an essential building block in the synthesis of more complex heterocyclic compounds.

Applications in Synthesis:

The compound can be utilized in the formation of various derivatives through nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. The bromine atom acts as a leaving group, facilitating the synthesis of new compounds with tailored properties.

Data Table: Synthesis Applications

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | This compound | Various derivatives | Variable |

Materials Science

In industrial applications, this compound can contribute to the development of advanced materials such as polymers and dyes due to its unique chemical properties.

Industrial Use Cases:

The ability to modify the pyridine ring allows for the design of materials with specific optical or electronic properties. Research indicates that halogenated pyridines are crucial structural units in pharmaceuticals and agrochemicals .

Conclusion and Future Directions

The applications of this compound span multiple scientific disciplines, showcasing its versatility as a building block in drug development and materials science. Future research should focus on optimizing synthetic routes to increase yields and exploring novel derivatives that may provide enhanced biological activities or material properties.

Mécanisme D'action

The mechanism by which 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine exerts its effects is not fully understood. it is believed to interact with molecular targets through its pyrrole and pyridine rings, which can form hydrogen bonds and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins .

Comparaison Avec Des Composés Similaires

3-(1H-pyrrol-1-yl)pyridin-2-amine: Lacks the bromine atom, which can affect its reactivity and interactions.

5-Chloro-3-(1H-pyrrol-1-yl)pyridin-2-amine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

5-Fluoro-3-(1H-pyrrol-1-yl)pyridin-2-amine: Contains a fluorine atom, which can influence its biological activity.

Uniqueness: The presence of the bromine atom in 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine makes it unique compared to its analogs. Bromine is a larger and more polarizable atom, which can enhance the compound’s reactivity and ability to participate in various chemical reactions .

Activité Biologique

5-Bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a pyrrolo-pyridine moiety, contributing to its unique chemical properties. Its molecular formula is CHBrN, with a molecular weight of approximately 244.08 g/mol. The presence of nitrogen and bromine allows for diverse chemical interactions, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound is believed to form hydrogen bonds and π-π interactions with biological molecules, modulating the activity of enzymes and receptors involved in critical cellular pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been studied as an inhibitor of certain kinases involved in cancer progression, suggesting its potential utility in cancer therapy. A comparative analysis with other compounds shows that its structural features enhance its binding affinity to target proteins.

| Compound | IC (µM) | Target |

|---|---|---|

| This compound | TBD | Kinase Inhibition |

| Crizotinib | 24 | ROS1/ALK Inhibitor |

Antimicrobial Properties

Similar compounds have been noted for their antimicrobial activities, indicating that this compound may also possess such properties. Studies on related derivatives have shown promising results against various bacterial strains, suggesting a potential role in treating infections .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Inhibition of Kinases : A study demonstrated that derivatives similar to this compound showed effective inhibition against kinases involved in tumor growth, with IC values indicating potent activity .

- Antimicrobial Efficacy : Another investigation revealed that related pyrrole-containing compounds exhibited strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics .

Comparison with Similar Compounds

This compound can be compared with other structurally similar compounds:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| 3-(1H-pyrrol-1-yl)pyridin-2-amine | No bromine atom | Reduced reactivity |

| 5-Chloro-3-(1H-pyrrol-1-yl)pyridin-2-amine | Chlorine instead of bromine | Different pharmacological profile |

| 5-Fluoro-3-(1H-pyrrol-1-yl)pyridin-2-amine | Fluorine atom present | Altered biological activity |

The presence of bromine in 5-bromo compounds enhances their reactivity and potential for diverse interactions within biological systems .

Propriétés

IUPAC Name |

5-bromo-3-pyrrol-1-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-5-8(9(11)12-6-7)13-3-1-2-4-13/h1-6H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKNBUSVKFPHEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(N=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435356 | |

| Record name | 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155630-03-8 | |

| Record name | 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.